
Methyllithium lithium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyllithium lithium bromide (CH₃Li·LiBr) is an organolithium complex formed during the synthesis of methyllithium (CH₃Li) from methyl bromide (CH₃Br) and lithium metal in ether solvents. This complex consists of methyllithium coordinated with lithium bromide (LiBr), which stabilizes the reagent and influences its reactivity . Commercial solutions typically contain 6–7% methyllithium and 9–11% LiBr in diethyl ether, with a molecular weight of 108.82 g/mol . Its applications span organic synthesis, including alkylation, deprotonation, and preparation of organocopper reagents, though the presence of LiBr can interfere in certain reactions .
Q & A
Q. Basic: What are the structural characteristics of the methyllithium-lithium bromide complex, and how do they influence its reactivity?
The methyllithium-lithium bromide (MeLi·LiBr) complex adopts an oligomeric structure, typically forming aggregates such as hexamers or tetramers depending on the solvent and additives. Lithium bromide stabilizes the complex by coordinating with methyllithium, reducing its inherent reactivity and preventing excessive aggregation. This structural modulation enhances its utility in controlled methylations, as the degree of aggregation ("n" in (MeLi)ₙ) directly impacts nucleophilicity and reaction selectivity. For example, in ethers like diethyl ether, LiBr promotes the formation of smaller aggregates, increasing solubility and reaction efficiency .
Key Structural Data (from spectroscopic studies):
Q. Basic: How is the methyllithium-lithium bromide complex synthesized and characterized in academic settings?
The complex is typically prepared by reacting methyl bromide with lithium metal in anhydrous diethyl ether under inert conditions. Lithium bromide, a byproduct of the reaction, remains coordinated to methyllithium, stabilizing the solution. Commercial preparations often use this method, yielding ~1.5–2.2 M solutions in ethers. Characterization involves:
- NMR spectroscopy : To confirm the absence of free LiBr and assess aggregation states.
- Cryoscopic measurements : To determine molecular weight and aggregation degree.
- Infrared spectroscopy : Identifies Li-Br vibrational modes (observed at 550–600 cm⁻¹ in inert matrices) .
Example Protocol :
React methyl bromide with lithium in dry ether at –10°C.
Filter to remove unreacted lithium.
Titrate with diphenylacetic acid to quantify active MeLi .
Q. Advanced: How do solvent polarity and additives affect the aggregation and reactivity of the MeLi·LiBr complex?
The solvent’s donor number and polarity significantly influence aggregation. In low-donor solvents like diethyl ether, LiBr promotes smaller aggregates (e.g., tetramers), enhancing methylating power. In contrast, high-donor solvents (e.g., THF) disrupt aggregation, reducing reactivity. Additives like crown ethers or zwitterionic compounds can further modulate solubility and reaction pathways. For instance, 18-crown-6 increases LiBr solubility in water-LiBr mixtures, which may indirectly stabilize MeLi in biphasic systems .
Experimental Findings :
- THF vs. Ether : MeLi·LiBr in THF shows 20% faster reaction rates in carbonyl methylations due to reduced aggregation .
- Crown Ethers : Addition of 15-crown-5 lowers the decomposition temperature of LiBr-containing solutions by 15°C .
Q. Advanced: What methodologies are used to analyze reaction mechanisms involving MeLi·LiBr in organometallic syntheses?
Mechanistic studies employ:
- In situ FT-IR : Monitors intermediate formation (e.g., bromomethyl lithium in epoxide synthesis) .
- Computational Modeling : Density functional theory (DFT) calculations predict transition states in methyl transfer reactions.
- Isotopic Labeling : ¹³C-labeled MeLi tracks methyl group transfer in cross-coupling reactions.
Case Study : In the synthesis of (bromomethyl)lithium, FT-IR confirmed the intermediate’s formation within 2 minutes at –78°C, with cyclization to epoxide occurring upon warming to 0°C .
Q. Advanced: How can reaction conditions be optimized for MeLi·LiBr in flow chemistry applications?
Flow reactors enable precise control over temperature, residence time, and stoichiometry. Key strategies include:
- Microreactor Design : Dual-temperature zones (e.g., –30°C for lithiation, 25°C for quenching) minimize side reactions.
- Inline Analytics : FT-IR or Raman spectroscopy provides real-time feedback to adjust reagent flow rates.
- Solvent Engineering : Using ether/THF mixtures balances reactivity and solubility.
Example : A plate microreactor achieved 85% yield in (bromomethyl)lithium synthesis by maintaining –20°C during methyllithium addition and 10°C during cyclization .
Q. Advanced: What computational models predict the thermodynamic behavior of LiBr in MeLi-containing systems?
COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts vapor-liquid equilibria and solubility in LiBr-water-additive systems. Parameters include:
- Activity Coefficients : Modeled for LiBr in glycols or ionic liquids.
- Gibbs Free Energy : Predicts stability of MeLi·LiBr aggregates in mixed solvents .
Validation : Experimental vapor pressure data for LiBr-water-glycol mixtures matched COSMO-RS predictions within 5% error .
Comparison with Similar Compounds
Methyllithium Lithium Bromide vs. Methyllithium Lithium Chloride
Key Findings :
- LiBr stabilizes methyllithium in solution, enhancing shelf life, while LiCl precipitation reduces halide content but compromises stability .
- LiBr’s solubility makes it suitable for reactions requiring homogeneous conditions, whereas LiCl’s insolubility necessitates filtration .
This compound vs. Halide-Free Methyllithium
Key Findings :
- Halide-free methyllithium is preferred for stereosensitive reactions but is less stable .
- LiBr in the complex can disrupt titrations or promote unwanted side reactions in organocuprate synthesis .
This compound vs. Other Organolithium Reagents
Key Findings :
- This compound’s reactivity is intermediate between n-BuLi (strong base) and PhLi (milder) .
- LiBr influences aggregation (hexameric vs. tetrameric structures), affecting solubility and reaction rates .
Structural and Handling Considerations
- Aggregation : LiBr promotes hexameric methyllithium structures, reducing reactivity compared to halide-free analogs .
- Precipitation : CH₃Li·LiBr may crystallize at low temperatures, requiring controlled addition rates to avoid clogging .
- Safety : Both CH₃Li·LiBr and halide-free CH₃Li are pyrophoric, but LiBr introduces bromide decomposition products, posing additional toxicity risks .
Preparation Methods
Lithium Bromide Concentration and Molar Ratios
A critical aspect of these preparations is the molar ratio of lithium bromide to methyllithium (LiBr:MeLi), which significantly influences the stability and handling of the solution.
Parameter | Typical Range | Preferred Values |
---|---|---|
Molar ratio LiBr:MeLi | 0.7 to 1.5 | ≥ 0.8, particularly 1.0 |
Methyllithium concentration (wt%) | ≥ 4% | 4–8% |
Lithium bromide concentration (wt%) | Up to >10% (e.g., 15%) | 8–15% |
Aromatic solvent content (wt%) | 0–40% | 1–40% |
Reaction temperature (°C) | 0–50 | 30–35 |
Lithium particle size (mm) | 1–4 | 2–3 |
Advantages of Using Methyl Bromide and Lithium Bromide in Preparation
High Lithium Bromide Solubility : Lithium bromide remains dissolved in the reaction mixture even at high concentrations (>10 wt.%), which contrasts with lithium chloride formed when using methyl chloride. This allows the lithium bromide to act as a stabilizer and eliminates the need for filtration to remove insoluble salts.
Simplified Filtration : The filter cake after reaction mainly contains excess lithium metal and small amounts of insoluble white solids with residual base, which are inactive byproducts. This reduces the complexity and cost of washing and purification steps.
Safety : The method avoids the hazardous decomposition of lithium metal with water, which produces hydrogen gas, by allowing physical separation of excess lithium.
Economical and Scalable : The process is suitable for industrial scale, with controlled addition of methyl bromide and easy separation of unreacted lithium metal for reuse.
Example Preparation Procedure (Based on Patent Data)
Step | Description |
---|---|
Reactor setup | 800 mL double-walled reactor charged with 11.5 g lithium powder (0.5% Na) in 250 g dry DEM |
Temperature control | Heated to 30 °C with stirring |
Methyl bromide addition | 78 g gaseous methyl bromide passed in over 1.5 hours, maintaining 30–35 °C |
Post-addition stirring | Continued stirring for 1 hour at 30 °C |
Filtration | Slightly cloudy solution filtered through glass frit, yielding clear, slightly yellowish filtrate |
Final product | 5–8% methyllithium solution with LiBr:MeLi molar ratio ~1:1 |
Summary Table of Key Preparation Parameters and Outcomes
Parameter | Example 1 | Example 2 | Example 3 |
---|---|---|---|
Methyllithium concentration | 5.5 wt.% | 4.3 wt.% | 5.0 wt.% |
Lithium bromide concentration | ~4.3 wt.% (LiBr:MeLi 0.78) | 15.6 wt.% (LiBr:MeLi 0.93) | ~8.25 wt.% (LiBr:MeLi 0.29) |
Solvent | Diethylmethoxyethane (DEM) | DEM | DEM |
Methyl halide | Methyl bromide | Methyl bromide | Methyl bromide |
Reaction temperature (°C) | 30–35 | Room temperature | 30 |
Lithium particle size (mm) | 2–3 | 2–3 | 2–3 |
Reaction time (hours) | 1.5 + 1 | 2 | 1.5 |
Filtration | Glass frit filter | Decanting and filtration | Decanting and filtration |
Properties
Molecular Formula |
CH3BrLi2 |
---|---|
Molecular Weight |
108.9 g/mol |
IUPAC Name |
dilithium;carbanide;bromide |
InChI |
InChI=1S/CH3.BrH.2Li/h1H3;1H;;/q-1;;2*+1/p-1 |
InChI Key |
FAMGJMYDHOESPR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].[Li+].[CH3-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.